

Introduction: The Analytical Imperative for Novel Heterocyclic Scaffolds

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Compound of Interest

Compound Name: 3-(Azetidin-3-yl)-2-methoxypyridine

Cat. No.: B13344412

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3-(Azetidin-3-yl)-2-methoxypyridine is a heterocyclic compound featuring a strained azetidine ring linked to a methoxypyridine core. Such scaffolds are of significant interest in modern drug discovery due to their ability to confer unique three-dimensional geometry, improve physicochemical properties, and serve as versatile intermediates in the synthesis of complex pharmaceutical agents.[1] The rigorous analytical characterization of this molecule is not merely a procedural step; it is the foundation upon which its potential in research and development is built. Ensuring the identity, purity, and stability of this compound is paramount for reproducible results in downstream applications, from medicinal chemistry campaigns to preclinical studies.

This document provides a comprehensive suite of application notes and detailed protocols for the analytical characterization of **3-(Azetidin-3-yl)-2-methoxypyridine**. As a Senior Application Scientist, the focus extends beyond mere procedural instructions to elucidate the scientific rationale behind methodological choices. The protocols are designed as self-validating systems, incorporating system suitability tests and adhering to internationally recognized standards to ensure data integrity and trustworthiness.[2]

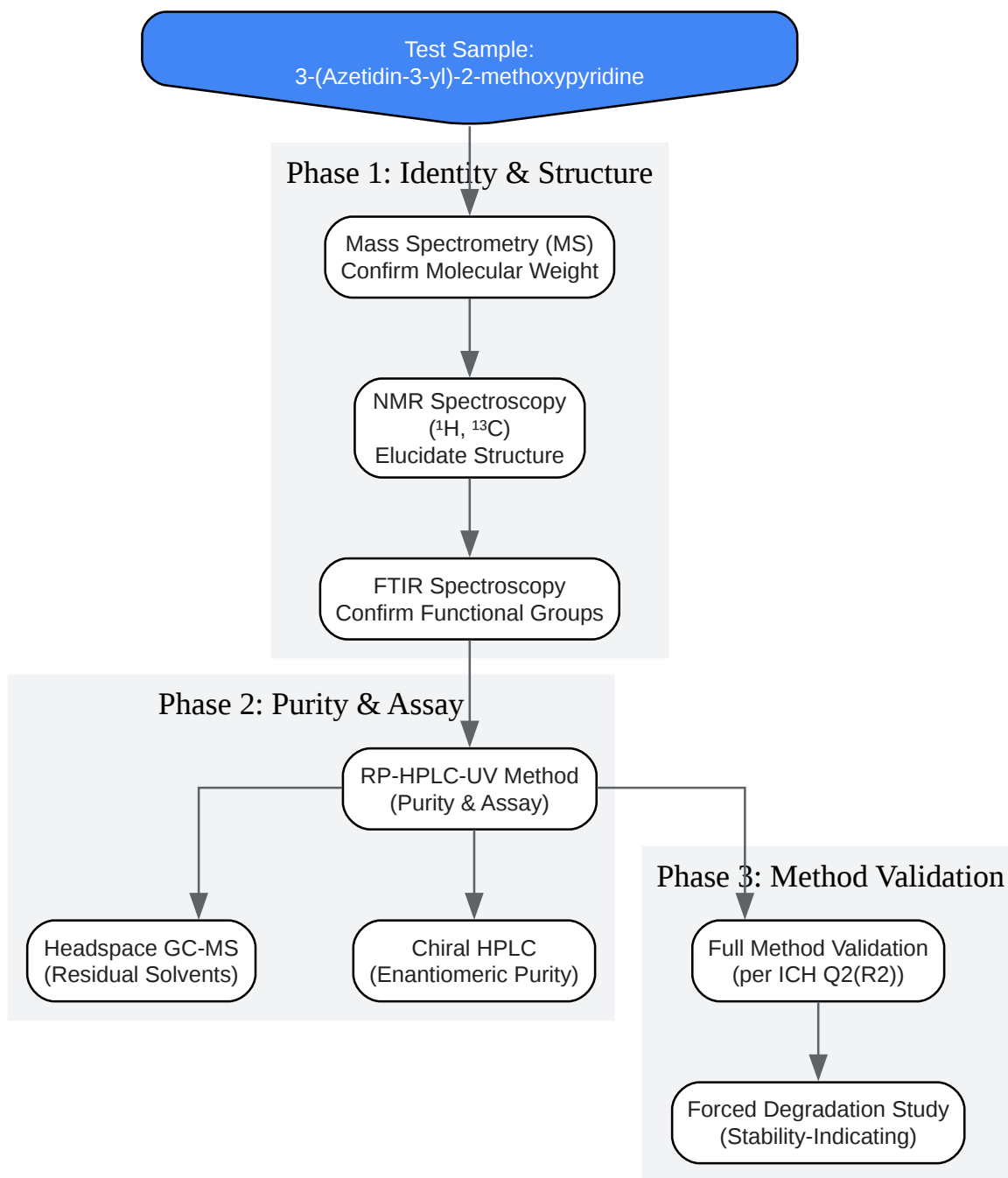
Physicochemical Profile and Predicted Analytical Behavior

A preliminary analysis of the molecule's structure (C₉H₁₂N₂O, MW: 164.20) provides critical insights into its expected behavior in various analytical systems.^[1]

- **Chromatographic Behavior:** The presence of two basic nitrogen atoms (one in the azetidine ring, one in the pyridine ring) and a polar methoxy group, combined with a predicted LogP of approximately 0.78, suggests good solubility in polar organic solvents and acidic aqueous media.^[1] This profile makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- **Spectroscopic Properties:** The 2-methoxypyridine moiety contains a strong chromophore, predicting robust UV absorbance suitable for detection by HPLC-UV. The unique combination of the azetidine and pyridine rings will produce a distinct pattern in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), crucial for unambiguous identification.

Workflow for Complete Analytical Characterization

The following diagram outlines the logical flow for the comprehensive analysis of a new batch or sample of **3-(Azetidin-3-yl)-2-methoxypyridine**.



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Caption: Overall workflow for analytical characterization.

Protocols for Identification and Structural Confirmation

The primary objective is to unequivocally confirm the chemical structure and molecular weight of the analyte.

Mass Spectrometry (MS)

Rationale: MS provides a direct measurement of the molecular weight, serving as the first critical identity check. Electrospray Ionization (ESI) in positive mode is selected due to the presence of basic nitrogen atoms, which are readily protonated.

Protocol:

- Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a suitable liquid chromatography system or direct infusion pump.
- ESI Source Conditions (Positive Mode):
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Desolvation Gas Flow: 600 L/hr
- Data Acquisition: Scan over a mass range of m/z 50-500.
- Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺.

Ion Species	Calculated m/z
[M+H] ⁺	165.1022
[M+Na] ⁺	187.0842

Table 1: Predicted high-resolution mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for de novo structure elucidation and confirmation. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. Predictions are based on analogous structures found in the literature.[3]
[4]

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
- Expected ¹H NMR Chemical Shifts (Predicted):
 - Pyridine Ring Protons (3H): ~6.8-8.2 ppm range, exhibiting characteristic doublet/triplet splitting patterns.
 - Methoxy Group (3H): Singlet at ~3.9 ppm.[4]
 - Azetidine Ring Protons (5H): Complex multiplets between ~3.3-4.5 ppm. The CH proton will be a multiplet, and the four CH₂ protons will likely be non-equivalent.[3]
 - Azetidine N-H (1H): A broad singlet, exchangeable with D₂O.
- Expected ¹³C NMR Chemical Shifts (Predicted):

- Pyridine Carbons: ~110-165 ppm.
- Methoxy Carbon: ~55 ppm.
- Azetidine Carbons: ~40-65 ppm.

Quantitative Analysis by Stability-Indicating RP-HPLC

This method is designed for the simultaneous determination of assay (potency) and purity, including the separation of the main compound from potential process impurities and degradation products.

HPLC Method Protocol

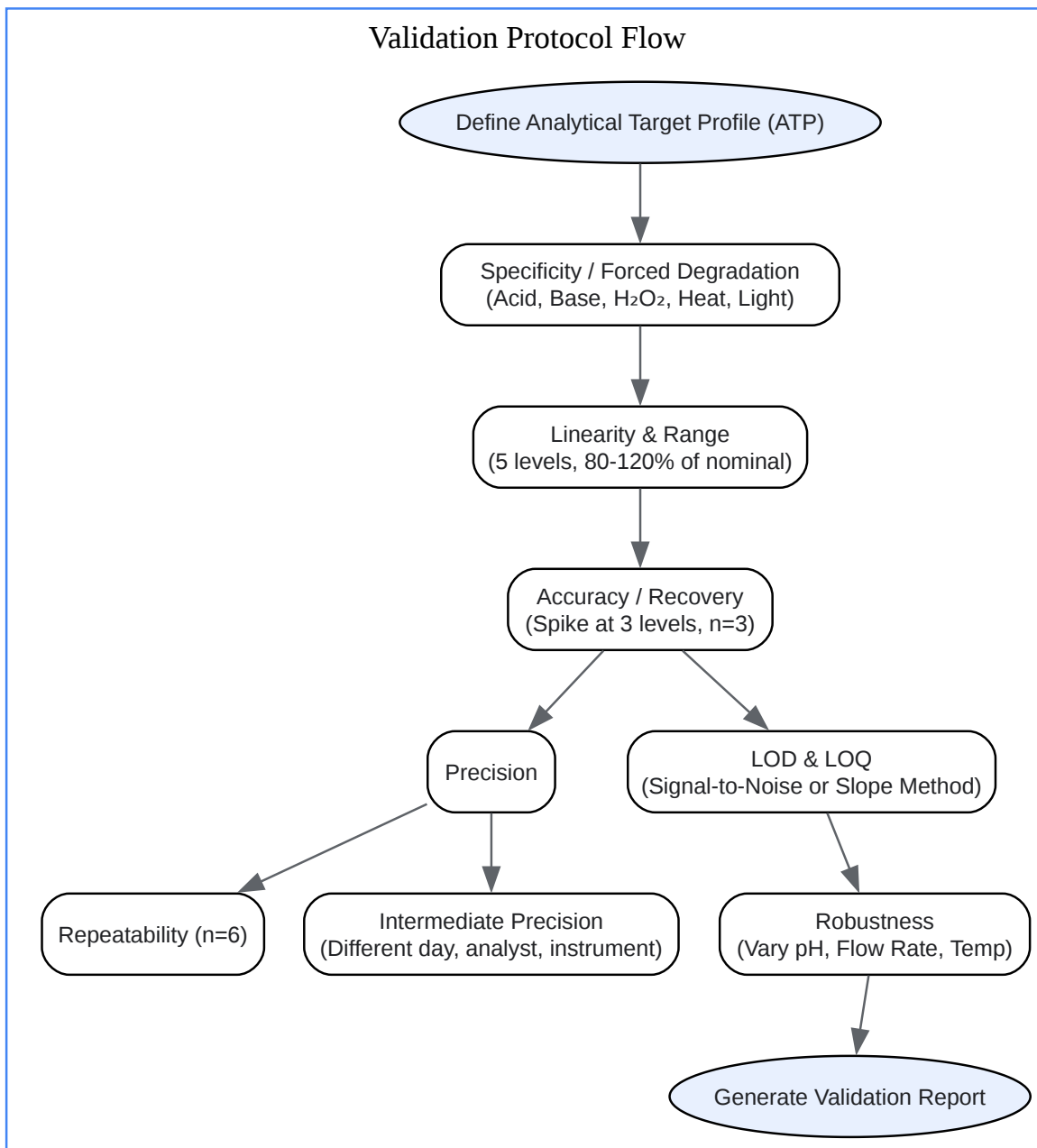
Rationale: A C18 stationary phase is chosen for its versatility in retaining compounds of moderate polarity. A buffered mobile phase is critical to ensure the consistent protonation state of the basic nitrogens, leading to sharp, symmetrical peaks and reproducible retention times. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable runtime.

Parameter	Condition
Column	C18, 150 x 4.6 mm, 3.5 μ m
Mobile Phase A	10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 15 min, hold for 3 min, return to 5% B over 1 min, equilibrate for 6 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
UV Detection	270 nm (based on predicted pyridine chromophore)
Injection Volume	5 μ L
Sample Diluent	50:50 Acetonitrile:Water
Standard Conc.	0.5 mg/mL
Sample Conc.	0.5 mg/mL

Table 2: Recommended starting conditions for RP-HPLC analysis.

Method Validation Protocol

Rationale: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[5] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]



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Caption: Workflow for HPLC method validation per ICH guidelines.

Validation Parameter	Test Procedure	Acceptance Criteria
Specificity	Analyze blank, placebo, and stressed samples.	Peak is free from interference at its retention time. Purity angle < Purity threshold.
Linearity	5 concentrations from 50% to 150% of target.	Correlation coefficient (r^2) \geq 0.999.
Range	Confirmed by linearity, accuracy, and precision.	80% to 120% of the test concentration.[8]
Accuracy	9 determinations across 3 concentrations (80%, 100%, 120%).	Mean recovery between 98.0% and 102.0%.[5]
Precision (Repeatability)	6 replicate injections of 100% standard.	RSD \leq 1.0%.[9]
Precision (Intermediate)	Repeat analysis on a different day/instrument.	Overall RSD \leq 2.0%.[9]
Limit of Detection (LOD)	S/N ratio of 3:1.	Report the value.
Limit of Quantitation (LOQ)	S/N ratio of 10:1.	Report the value.
Robustness	Vary flow rate (± 0.1), pH (± 0.2), column temp ($\pm 2^\circ\text{C}$).	System suitability passes; peak retention and area show no significant changes.

Table 3: Summary of validation parameters and typical acceptance criteria.

Forced Degradation (Stress Testing) Protocol

Rationale: This study is essential to demonstrate the stability-indicating nature of the HPLC method, ensuring that all degradation products are resolved from the parent peak.[10]

- Preparation: Prepare five separate solutions of the analyte at ~ 0.5 mg/mL.
- Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours. Neutralize before injection.

- Base Hydrolysis: Add 1M NaOH and heat at 60 °C for 4 hours. Neutralize before injection.
- Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
- Thermal Degradation: Store the solution at 80 °C for 48 hours.
- Photolytic Degradation: Expose the solution to light (ICH option 1: 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber.
- Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method with a Photodiode Array (PDA) detector. Evaluate peak purity for the main analyte peak in each chromatogram.

Chiral Purity Analysis

Rationale: The 3-position of the azetidine ring is a stereocenter. As enantiomers can have vastly different pharmacological and toxicological profiles, their separation and control are critical in pharmaceutical development.^[11] Chiral HPLC using a chiral stationary phase (CSP) is the industry-standard technique for this purpose.^{[12][13]}

Method Development Insight: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly successful for a broad range of chiral molecules and are the logical starting point for method development. Normal phase (non-polar mobile phases) often provides better selectivity for compounds with polar functional groups capable of hydrogen bonding with the CSP.

Chiral HPLC Method Protocol

Parameter	Condition
Column	Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase	Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Elution Mode	Isocratic
Flow Rate	0.8 mL/min
Column Temperature	25 °C
UV Detection	270 nm
Injection Volume	10 µL
Sample Diluent	Mobile Phase

Table 4: Recommended starting conditions for chiral HPLC analysis.

Note: This is a starting point. Optimization may require screening different CSPs and modifying the mobile phase composition (e.g., changing the alcohol modifier or its percentage). The small amount of amine additive is crucial for achieving good peak shape for basic analytes.

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